Erigeside I

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Erigeside I is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from the leaves of Erigeron breviscapus using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify this compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The plant material is processed in bulk, and advanced chromatographic techniques are employed to ensure high purity and yield of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Erigeside I primarily undergoes oxidation and reduction reactions due to its phenolic structure. It can also participate in glycosylation and hydrolysis reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize this compound.

Reduction: Reducing agents such as sodium borohydride can reduce the compound.

Glycosylation: Enzymatic glycosylation can occur in the presence of glycosyltransferases.

Hydrolysis: Acidic or basic conditions can hydrolyze this compound to its aglycone and sugar components.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Hydrolysis: Aglycone and glucose.

Applications De Recherche Scientifique

Erigeside I has a wide range of applications in scientific research:

Chemistry: Used as a standard for studying phenolic compounds and their antioxidant properties.

Biology: Investigated for its role in cellular protection against oxidative stress.

Medicine: Explored for potential therapeutic effects in neuroprotection, cardiovascular health, and anti-inflammatory properties.

Industry: Utilized in the development of natural antioxidant formulations for food and cosmetic products.

Mécanisme D'action

Erigeside I exerts its effects primarily through its antioxidant activity. It scavenges free radicals, thereby protecting cells from oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing their harmful effects. This action helps in reducing oxidative stress and inflammation, contributing to its potential therapeutic benefits .

Comparaison Avec Des Composés Similaires

Erigeside II: Another phenolic glucoside isolated from Erigeron breviscapus with similar antioxidant properties.

Scutellarin: A flavonoid glycoside with potent antioxidant and anti-inflammatory effects.

Quercetin: A well-known flavonoid with strong antioxidant activity.

Uniqueness: Erigeside I is unique due to its specific glycosidic linkage and the presence of a caffeoyl moiety, which enhances its antioxidant capacity compared to other similar compounds. Its ability to scavenge a wide range of free radicals makes it particularly effective in reducing oxidative stress .

Activité Biologique

Erigeside I, a compound isolated from the plant Erigeron breviscapus, has garnered attention for its diverse biological activities, particularly as a free radical scavenger . This article explores the compound's properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 436.366 g/mol

- Density : 1.6 ± 0.1 g/cm³

- Boiling Point : 807.0 ± 65.0 °C at 760 mmHg

- Flash Point : 286.5 ± 27.8 °C

This compound is characterized by its unique structure, which includes multiple hydroxyl groups contributing to its antioxidant properties. The compound has been identified as a potent free radical scavenger, making it valuable in various therapeutic applications .

Antioxidant Activity

This compound exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. A study conducted by Li et al. (2012) utilized an online HPLC-ABTS/DPPH assay to confirm the scavenging efficacy of this compound against various free radicals .

| Study | Methodology | Findings |

|---|---|---|

| Li et al., 2012 | HPLC-ABTS/DPPH assay | This compound demonstrated strong free radical scavenging activity, indicating potential therapeutic benefits in oxidative stress-related conditions. |

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, experiments on RAW264.7 macrophage cells demonstrated that treatment with this compound reduced nitric oxide (NO) production upon lipopolysaccharide (LPS) stimulation, suggesting a regulatory effect on inducible nitric oxide synthase (iNOS) .

| Study | Cell Line | Treatment | Outcome |

|---|---|---|---|

| Park et al., 2020 | RAW264.7 macrophages | LPS + this compound | Decreased NO production and iNOS expression |

Toxicological Assessment

A comprehensive toxicological assessment was performed on this compound to evaluate its safety profile. In a study involving Sprague-Dawley rats, various doses of the compound were administered over a 90-day period. The results indicated no significant adverse effects on body weight or organ function, suggesting that this compound is safe for prolonged use at therapeutic doses .

Clinical Applications

The antioxidant and anti-inflammatory properties of this compound make it a candidate for clinical applications in treating conditions such as:

- Neurodegenerative Diseases : Due to its ability to reduce oxidative stress.

- Chronic Inflammatory Disorders : As a potential agent to modulate inflammatory responses.

Propriétés

IUPAC Name |

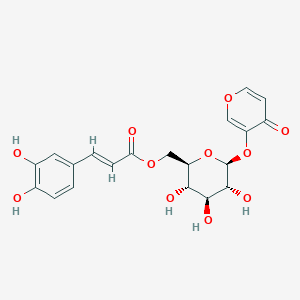

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-oxopyran-3-yl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O11/c21-11-3-1-10(7-13(11)23)2-4-16(24)29-9-15-17(25)18(26)19(27)20(31-15)30-14-8-28-6-5-12(14)22/h1-8,15,17-21,23,25-27H,9H2/b4-2+/t15-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFSHBHNICRSDA-ROGMSIAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=COC=CC3=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=COC=CC3=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between the structure of erigeside I and its biological activity?

A1: Research suggests that the glycosyl-body part of this compound plays a crucial role in its interaction with receptors. [] Ab initio calculations indicate that the binding energy (ΔE(H-L)) and the charge on the C5 atom (Q(C5)) within this region significantly influence the compound's activity. [] This highlights the importance of these specific structural features for this compound's biological effects.

Q2: Has a QSAR model been developed for this compound and its derivatives?

A2: Yes, a Quantitative Structure-Activity Relationship (QSAR) equation has been developed for this compound and its derivatives based on ab initio calculations at the 6-31G level: []

pIC50 = -34.525 - 295.481Q(C5) - 805.092 + 55.876[ΔE(H-L)]2 + 1.233EL2Q3: What is the chemical structure of this compound?

A3: this compound is a glycoside with the IUPAC name 1-O-[3-(4H-pyranoneyl)]6-O-caffeoyl-β-D-glucopyranoside. [] Its structure consists of a β-D-glucopyranoside core, with a caffeoyl group attached at the 6' position and a 4H-pyranone group at the 1 position.

Q4: How can I analyze this compound in a complex mixture?

A4: A sensitive ultra-fast liquid chromatography method coupled with tandem mass spectrometry (UFLC-MS/MS) has been developed to simultaneously quantify this compound and other constituents of Deng-Zhan-Xi-Xin injection in rat plasma. [] This method allows for the separation and detection of this compound in biological samples, making it suitable for pharmacokinetic studies.

Q5: What is known about the synthesis of this compound?

A5: Researchers have successfully synthesized this compound from furfuryl alcohol. [] The process involves the preparation of 3-hydroxy-4-pyranone, followed by glucosidation, caffeoylation, and deprotection steps. This synthetic route provides a way to access this compound for further research and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.